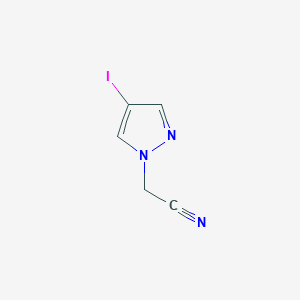

2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile

Description

Significance of Halogenated Pyrazoles in Advanced Synthetic Methodologies

The introduction of a halogen atom onto the pyrazole (B372694) core dramatically enhances its synthetic utility. Halogenated pyrazoles, particularly iodo-substituted derivatives, are highly valued precursors for the construction of more complex molecular architectures. researchgate.net The carbon-iodine bond is relatively weak, making it an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. researchgate.net This reactivity allows for the facile introduction of a wide array of functional groups at a specific position on the pyrazole ring, enabling the synthesis of diverse libraries of compounds for biological screening and materials development. The regioselective iodination of the pyrazole ring is a well-established and crucial step in many synthetic pathways. researchgate.net

Academic Relevance of Acetonitrile-Functionalized Heterocyclic Scaffolds

The acetonitrile (B52724) moiety is a versatile functional group in organic synthesis. When attached to a heterocyclic scaffold, it can serve as a precursor to a variety of other functional groups, including carboxylic acids, amines, and amides, through straightforward chemical transformations. Furthermore, the nitrile group can participate in cycloaddition reactions and can be a key component in the synthesis of more complex heterocyclic systems. The presence of an acetonitrile group on a pyrazole ring, therefore, provides a valuable synthetic handle for further molecular elaboration, making such compounds highly sought-after intermediates in synthetic chemistry.

Rationale for Comprehensive Investigation of 2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile

The compound this compound uniquely combines the advantageous features of both a halogenated pyrazole and an acetonitrile-functionalized heterocycle. This bifunctional nature makes it a highly attractive building block for the synthesis of a wide range of target molecules. The iodo group at the 4-position of the pyrazole ring provides a reactive site for the introduction of diverse substituents via cross-coupling reactions, while the acetonitrile group at the 1-position offers a pathway for further functionalization or construction of larger molecular frameworks. A thorough investigation into the synthesis, properties, and potential applications of this compound is therefore warranted to fully exploit its synthetic potential in various areas of chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWQXOACJJDOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

A common method for the synthesis of 4-iodopyrazole (B32481) involves the direct iodination of pyrazole (B372694) using an iodine source, such as iodine, in the presence of an oxidizing agent or a base. researchgate.net Following the successful synthesis of 4-iodopyrazole, the subsequent step would be the N-alkylation to introduce the acetonitrile (B52724) moiety. This is typically achieved by reacting the 4-iodopyrazole with a haloacetonitrile, such as bromoacetonitrile (B46782), in the presence of a base. The base deprotonates the pyrazole ring, forming a pyrazolate anion that then acts as a nucleophile, attacking the electrophilic carbon of the bromoacetonitrile to form the desired N-C bond.

The final product, 2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile, would then be purified using standard techniques such as column chromatography. Its structure and purity would be confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Chemical Properties and Reactivity

The chemical properties and reactivity of 2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile are dictated by the interplay of its three key components: the pyrazole (B372694) ring, the iodo substituent, and the acetonitrile (B52724) group.

Interactive Data Table of Compound Properties:

| Property | Value |

| CAS Number | 955965-81-8 |

| Molecular Formula | C₅H₄IN₃ |

| Molecular Weight | 233.01 g/mol |

| Appearance | (Typically) Off-white to yellow solid |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

The acetonitrile group, while generally less reactive under mild conditions, can be hydrolyzed to a carboxylic acid or reduced to an amine under more forcing conditions. This provides an additional avenue for functional group manipulation and the construction of more complex molecules.

Applications in Organic Synthesis and Medicinal Chemistry

The true value of 2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile lies in its potential as a versatile intermediate in the synthesis of high-value compounds, particularly in the realm of medicinal chemistry. The strategic placement of the iodo and acetonitrile (B52724) functionalities allows for a modular and divergent synthetic approach to a wide range of target molecules.

Numerous patents and research articles highlight the importance of substituted pyrazole (B372694) scaffolds in the development of kinase inhibitors for the treatment of cancer and other diseases. google.com The general structure of many of these inhibitors involves a substituted pyrazole core. This compound serves as an ideal starting material for the synthesis of such compounds. For instance, the iodo group can be utilized in a Suzuki coupling to introduce a desired aryl or heteroaryl group, a common feature in many kinase inhibitors. Subsequently, the acetonitrile group can be elaborated into a variety of functional groups to optimize the compound's biological activity and pharmacokinetic properties.

Beyond kinase inhibitors, the pyrazole nucleus is a key component in a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, and antipsychotic agents. nih.gov The ability to readily functionalize the 4-position of the pyrazole ring via the iodo group makes this compound a valuable building block for the exploration of new chemical space in the quest for novel therapeutic agents.

Conclusion

Synthetic Strategies for 2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile: A Comprehensive Overview

The functionalized pyrazole (B372694) derivative, this compound, represents a significant scaffold in medicinal chemistry and materials science. Its synthesis requires a strategic approach, focusing on the regioselective introduction of an iodo group at the C4 position of the pyrazole ring and the subsequent N-alkylation with an acetonitrile (B52724) moiety. This article delineates the synthetic strategies for this target compound, delving into the historical context of pyrazole functionalization, specific methodologies for iodination and N-alkylation, mechanistic underpinnings, and an evaluation of synthetic efficiencies.

Derivatization and Analog Development Strategies from 2 4 Iodo 1h Pyrazol 1 Yl Acetonitrile

Expansion of the Acetonitrile (B52724) Functionality

The nitrile group (-CN) is a valuable precursor for a variety of nitrogen-containing functional groups and heterocycles. ineos.com Its transformation is a key strategy for expanding the structural and functional diversity of the parent molecule.

The conversion of the nitrile group into an amidine is a common and effective derivatization strategy. This can be achieved through reactions such as the Pinner reaction or by direct addition of amines or their equivalents. The resulting amidine functionality can then be a target for further modification or serve as a key pharmacophoric element. Subsequently, the nitrile group or the intermediate amidine can be reduced to a primary amine. This transformation introduces a flexible ethylamine (B1201723) side chain, which is a common motif in biologically active compounds and provides a new point for diversification, for instance, through acylation or alkylation.

A proposed sequential nitrile amidination-reduction methodology provides an efficient route for synthesizing linear polyamines from a nitrile precursor. nih.gov This two-step procedure involves the transformation of the nitrile into a cyclic amidine, followed by the reductive ring opening of the amidine to yield a new linear polyamine. nih.gov

Table 1: Potential Reactions at the Acetonitrile Moiety

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Amidination | 1. HCl, Alcohol (e.g., EtOH) 2. NH₃ or Amine (R-NH₂) | Amidine |

| Nitrile Reduction | H₂, Raney Ni or LiAlH₄, Ether | Primary Amine |

| Hydrolysis (Acidic) | H₂SO₄, H₂O, Heat | Carboxylic Acid |

| Hydrolysis (Basic) | NaOH, H₂O, Heat | Carboxylate Salt |

This table illustrates potential transformations of the acetonitrile group based on standard organic chemistry principles.

The acetonitrile group, particularly the activated methylene (B1212753) adjacent to it, can participate in cyclization reactions with various electrophiles to construct fused heterocyclic systems. For example, condensation with dicarbonyl compounds, β-ketoesters, or their equivalents can lead to the formation of pyrazolo-fused pyridines, pyrimidines, or other nitrogen-containing heterocycles. semanticscholar.org These fused systems significantly alter the shape, aromaticity, and hydrogen bonding potential of the molecule, which can have profound effects on its biological activity. Iodine-mediated cyclization is a known method for creating heterocyclic systems from tethered alkenyl or alkynyl groups. nih.gov

Post-Functionalization of the Iodo-Pyrazole Core

The iodine atom at the C4 position of the pyrazole (B372694) ring is a key site for introducing molecular diversity. ontosight.ai As a halogen, it is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for attaching a wide range of aromatic and heteroaromatic rings to the pyrazole core. The Suzuki-Miyaura reaction, which utilizes boronic acids or esters, is particularly versatile due to the commercial availability of a vast array of building blocks and its tolerance of many functional groups. mdpi.com Other notable reactions include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (for C-N bond formation). These methods allow for the systematic exploration of how different aryl and heteroaryl substituents impact the properties of the final compound.

Table 2: Cross-Coupling Reactions at the Iodo-Pyrazole Core

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | C-C (Alkenyl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base | C-N |

| Stille | Organostannane | Pd(PPh₃)₄ | C-C (Aryl/Alkenyl) |

This table summarizes common cross-coupling reactions applicable to the functionalization of the 4-iodo-pyrazole moiety.

Beyond aromatic systems, alkyl and alkynyl groups can also be installed at the C4 position. The Sonogashira coupling reaction is the premier method for introducing terminal alkynes, providing a linear and rigid linker that can be used to probe deep into protein binding pockets or as a handle for further chemistry, such as click reactions. researchgate.net The synthesis of N-alkynyl pyrazoles has been achieved via the oxidative coupling of terminal acetylenes and pyrazoles. nih.gov Alkyl groups can be introduced via Suzuki coupling with alkylboronic acids or through other methods like Negishi coupling with organozinc reagents. These substituents allow for the fine-tuning of steric bulk and lipophilicity.

Strategies for Diversity-Oriented Synthesis and Combinatorial Approaches

The dual reactivity of 2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile makes it an exceptional scaffold for Diversity-Oriented Synthesis (DOS) and combinatorial chemistry. researchgate.netnih.gov DOS aims to generate structurally diverse and complex molecules from a common starting material, which is crucial for screening against a wide range of biological targets. rsc.org

A combinatorial approach would involve a two-dimensional matrix synthesis. In one dimension, a library of diverse building blocks (e.g., boronic acids, alkynes, amines) is used to functionalize the iodo-pyrazole core. In the second dimension, the acetonitrile group of each resulting product is subjected to a set of reactions (e.g., reduction, hydrolysis, cyclization). This strategy allows for the rapid generation of a large and structurally diverse library of compounds from a single, versatile starting material. nih.gov By systematically varying the substituents at both the C4-position of the pyrazole and the derivative of the acetonitrile side chain, chemists can efficiently explore a vast chemical space to identify molecules with desired properties.

Stereochemical Control and Asymmetric Synthesis of Derivatives

The development of chiral derivatives from achiral precursors is a cornerstone of modern medicinal chemistry and materials science. For a molecule like this compound, which lacks a stereocenter, the introduction of chirality in a controlled manner is essential for exploring its full potential in biological systems and chiral applications. Asymmetric synthesis strategies for derivatives of this compound would focus on creating one or more stereocenters with a high degree of enantiomeric or diastereomeric excess. These strategies can be broadly categorized by the site of stereocenter formation: the acetonitrile side chain or the pyrazole ring itself.

Strategies Targeting the Acetonitrile Side Chain:

The methylene group (α-carbon) of the acetonitrile side chain is a prime target for introducing chirality. The acidic nature of the α-protons allows for the formation of a prochiral enolate or an equivalent nucleophile, which can then react with various electrophiles under the influence of a chiral catalyst or auxiliary.

Asymmetric Alkylation: The α-carbon can be deprotonated to form a prochiral nucleophile. In the presence of a chiral phase-transfer catalyst or a chiral ligand complexed to a metal, this nucleophile can react with an alkyl halide (R-X) to produce an α-substituted chiral nitrile. The catalyst creates a chiral environment that directs the approach of the electrophile, favoring the formation of one enantiomer over the other.

Asymmetric Aldol and Mannich Reactions: The nucleophilic α-carbon can participate in asymmetric aldol-type additions to aldehydes or Mannich-type reactions with imines. These reactions, often catalyzed by chiral organocatalysts or metal complexes, would generate β-hydroxy or β-amino nitriles, respectively, with the creation of two new stereocenters. The diastereoselectivity and enantioselectivity of such reactions are highly dependent on the catalyst and reaction conditions. For instance, the use of cinchona alkaloids has proven effective in catalyzing enantioselective additions to create complex pyrazole-containing heterocyclic systems. nih.gov

Enantioselective Reduction of Derived Ketones: The acetonitrile group can be hydrolyzed to a carboxylic acid and subsequently converted into a ketone. The asymmetric reduction of the resulting α-pyrazolyl ketone would yield a chiral secondary alcohol. This can be achieved using chiral reducing agents like those derived from boranes complexed with chiral ligands (e.g., CBS catalysts) or through catalytic asymmetric hydrogenation.

Enzymatic Hydrolysis and Kinetic Resolution: If the nitrile group is hydrolyzed to a carboxylic acid and then esterified, enzymes like pig liver esterase (PLE) could be employed for asymmetric hydrolysis. wikipedia.org While this applies to creating chirality from prochiral diesters, a related strategy could involve kinetic resolution of a racemic mixture of chiral derivatives. For example, if a racemic mixture of α-substituted pyrazolylacetonitriles is prepared, a chiral nitrilase or lipase (B570770) could selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

Strategies Involving the Pyrazole Ring:

While the pyrazole ring in the parent compound is aromatic and planar, derivatization can introduce stereocenters.

Diastereoselective Cycloaddition Reactions: The 4-iodo substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). Introducing an unsaturated moiety at this position could pave the way for diastereoselective cycloaddition reactions. For example, a dienophile substituent could undergo a Diels-Alder reaction with a chiral diene, or a dipolarophile could react with a nitrone in a 1,3-dipolar cycloaddition, controlled by existing chirality in the reactant or a chiral catalyst.

Asymmetric C-H Functionalization: Although challenging, direct asymmetric C-H functionalization at the C3 or C5 positions of the pyrazole ring, guided by a chiral directing group or catalyst, represents a modern approach to introduce chirality directly onto the heterocyclic core.

Catalyst Systems and Methodologies:

The success of these asymmetric syntheses hinges on the choice of the catalytic system. Both metal-based catalysts and organocatalysts are viable options.

Chiral Metal Catalysts: Complexes of metals like copper, palladium, rhodium, and iridium with chiral ligands (e.g., BINAP, Box, DuPhos) are powerful tools for a wide range of asymmetric transformations, including hydrogenations, alkylations, and cross-coupling reactions. csic.es

Organocatalysis: Chiral small organic molecules, such as proline derivatives, cinchona alkaloids, and N-heterocyclic carbenes (NHCs), have emerged as versatile catalysts for various enantioselective reactions. nih.govacs.org NHC catalysis, for example, has been successfully used to create pyrazole derivatives with nitrile-containing all-carbon quaternary centers in high enantioselectivity. acs.orgfigshare.com

The development of stereochemically pure derivatives of this compound is a logical next step in its exploration as a versatile chemical scaffold. The application of established asymmetric synthesis methodologies to this starting material would unlock access to a diverse range of chiral molecules for further investigation.

Illustrative Data on Asymmetric Synthesis of Pyrazole Derivatives

The following table presents representative data from studies on the asymmetric synthesis of pyrazole derivatives, illustrating the types of outcomes that could be expected when applying these strategies to derivatives of this compound.

| Reaction Type | Catalyst/Method | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference Analogy |

|---|---|---|---|---|---|

| Tandem Michael Addition/Cyclization | Cinchona Alkaloid | 2-Pyrazolin-5-ones and Benzylidenemalononitriles | ~95 | Up to >99 | nih.gov |

| Asymmetric Cycloaddition | N-Heterocyclic Carbene (NHC) | Pyrazole-5-amines and α,β-Unsaturated Aldehydes | 85-98 | 90-99 | acs.orgfigshare.com |

| Henry (Nitroaldol) Reaction | Chiral Pyrazole-based Organocatalyst/CuCl | Nitromethane and p-Nitrobenzaldehyde | Variable | Good | mjcce.org.mk |

| Asymmetric γ-Addition | Chiral Phosphine / (S)-BINOL | Pyrazoles and Allenoates | Good | High | researchgate.net |

Potential Non Clinical and Material Science Applications of 2 4 Iodo 1h Pyrazol 1 Yl Acetonitrile and Its Derivatives

Precursors in Advanced Organic Synthesis

The inherent reactivity of 2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile positions it as a valuable precursor for the synthesis of more elaborate molecular structures. The presence of both an iodinated pyrazole (B372694) ring and a nitrile functional group allows for sequential and diverse chemical modifications.

Building Blocks for Complex Heterocyclic Architectures

The 4-iodo-substituted pyrazole moiety is a key handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This functionality allows for the strategic expansion of the pyrazole core to construct intricate, fused, and polycyclic heterocyclic systems.

While direct examples of the use of this compound in the synthesis of complex heterocycles are not extensively documented in publicly available research, the reactivity of the closely related 4-iodopyrazole (B32481) scaffold is well-established. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki couplings are routinely employed to introduce aryl, alkynyl, and alkenyl groups at the 4-position of the pyrazole ring. These reactions provide a powerful toolkit for medicinal chemists and material scientists to generate novel molecular frameworks.

Furthermore, copper-catalyzed coupling reactions of 4-iodopyrazoles with various nucleophiles, including alcohols and amines, have been successfully demonstrated. These methodologies open avenues for the synthesis of 4-alkoxy and 4-amino pyrazole derivatives, which are prevalent motifs in biologically active compounds. The acetonitrile (B52724) side chain can also participate in cyclization reactions, potentially leading to the formation of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The synthesis of pyrazolo[3,4-b]pyridines and other fused systems often utilizes pyrazole precursors with functional groups that can undergo condensation and cyclization reactions.

A hypothetical reaction pathway illustrating the potential of this compound in building complex heterocyclic architectures is presented below:

| Precursor | Reaction Type | Potential Product |

| This compound | Suzuki-Miyaura Coupling | 2-(4-Aryl-1H-pyrazol-1-yl)acetonitrile |

| This compound | Sonogashira Coupling | 2-(4-Alkynyl-1H-pyrazol-1-yl)acetonitrile |

| This compound | Heck-Mizoroki Reaction | 2-(4-Alkenyl-1H-pyrazol-1-yl)acetonitrile |

| This compound | Buchwald-Hartwig Amination | 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile |

| This compound | Ullmann Condensation | 2-(4-Aryloxy-1H-pyrazol-1-yl)acetonitrile |

Intermediates in the Synthesis of Research Probes

The development of molecular probes is crucial for understanding biological processes. Pyrazole-containing compounds have been utilized in the design of fluorescent probes for the detection of various analytes. The this compound scaffold provides a versatile platform for the synthesis of such research tools.

Applications in Catalysis and Ligand Design

The nitrogen atoms of the pyrazole ring and the nitrile group in this compound offer potential coordination sites for metal ions, making its derivatives attractive candidates for the development of novel ligands for catalysis.

Ligands for Transition Metal Catalysis

The synthesis of pyrazole-based ligands is a well-established field, with numerous examples of their application in transition metal catalysis. The structural motif of this compound allows for its elaboration into various ligand architectures. For instance, the acetonitrile group can be transformed into other coordinating groups, such as amides or amines, which can then chelate to a metal center in conjunction with one of the pyrazole nitrogen atoms.

Research has shown that pyrazolylamidino ligands can be synthesized through the coupling of pyrazoles and acetonitriles. This suggests a direct pathway to convert this compound into a bidentate ligand. Furthermore, the iodo-group at the 4-position can be used to anchor the ligand to a solid support or to introduce additional coordinating groups, leading to the formation of polydentate ligands. These ligands can then be complexed with various transition metals, such as palladium, copper, or ruthenium, to generate catalysts for a range of organic transformations.

Components in Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in synthetic chemistry. While there is no direct evidence of this compound or its immediate derivatives being used as organocatalysts, the pyrazole scaffold is present in some organocatalytic systems. The functional groups of the target compound could be modified to incorporate moieties known to participate in organocatalytic cycles, such as thioureas or prolinamides.

Research Tools in Chemical Biology and Probe Development

Beyond their role as synthetic intermediates, derivatives of this compound have potential as direct tools in chemical biology. The pyrazole nucleus is a common feature in many biologically active molecules. By functionalizing the iodo and acetonitrile groups with reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling, derivatives of this compound could be developed as probes to study biological targets.

For example, the synthesis of pyrazole-based fluorescent probes for the detection of specific ions or small molecules is an active area of research. The structural framework of this compound provides a starting point for the rational design of such probes. The ability to systematically modify both the pyrazole ring and the acetonitrile side chain allows for the fine-tuning of the probe's photophysical properties and its selectivity for the target analyte.

Role in Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of this compound and its derivatives makes them intriguing candidates for constructing ordered supramolecular structures through self-assembly processes. The presence of multiple functional groups capable of engaging in non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-π stacking, provides a versatile toolkit for crystal engineering and the design of novel materials. While specific research on the supramolecular chemistry of this compound is not extensively documented in publicly available literature, its potential can be inferred from studies on related 4-iodopyrazoles and compounds containing nitrile moieties.

The key structural features that dictate the role of these compounds in self-assembly are the 4-iodopyrazole core and the acetonitrile substituent. The iodine atom at the 4-position of the pyrazole ring is a potent halogen bond donor. The electropositive region on the iodine atom, known as the σ-hole, can interact favorably with electron-rich atoms (halogen bond acceptors) such as nitrogen, oxygen, or sulfur. This directionality and tunable strength of halogen bonds make them a reliable tool for controlling the assembly of molecules in the solid state. semanticscholar.orgresearchgate.net

Simultaneously, the pyrazole ring itself offers sites for hydrogen bonding. The nitrogen atom at the 2-position of the pyrazole ring can act as a hydrogen bond acceptor. In derivatives where the 1-position is not substituted with the acetonitrile group but with a hydrogen atom (i.e., 4-iodo-1H-pyrazole), the N-H group is an excellent hydrogen bond donor. semanticscholar.org This dual functionality allows for the formation of various hydrogen-bonded motifs, such as dimers, trimers, tetramers, and catemers, which have been observed in the crystal structures of pyrazole derivatives. researchgate.net

The acetonitrile group introduces an additional dimension to the supramolecular behavior. The nitrogen atom of the nitrile is a known halogen and hydrogen bond acceptor. nih.gov This allows for the possibility of forming extended networks where the nitrile group of one molecule interacts with the iodine atom or a hydrogen bond donor of a neighboring molecule. The interplay between halogen bonding involving the iodine atom and interactions involving the nitrile group can lead to the formation of complex and predictable supramolecular architectures.

For instance, in the crystal structure of 4-iodobenzonitrile, molecules are linked into chains through C≡N···I halogen bonds. nih.gov This highlights the capability of the nitrile nitrogen to act as a halogen bond acceptor for an iodine atom. It is therefore highly probable that this compound and its derivatives would exhibit similar C-I···N≡C halogen bonding motifs, leading to the formation of one-dimensional chains or more complex networks.

The combination of a halogen bond donor (the iodine atom), a hydrogen bond acceptor (the pyrazole nitrogen), and a halogen/hydrogen bond acceptor (the nitrile nitrogen) within the same molecule opens up possibilities for creating intricate self-assembled structures. By modifying the substituents on the pyrazole ring or by co-crystallizing these molecules with other complementary species, it is possible to fine-tune the intermolecular interactions and thus control the final supramolecular architecture. This could lead to the development of new materials with interesting properties, such as co-crystals with tailored physical characteristics. ugr.es

Table of Potential Supramolecular Interactions and Resulting Motifs

| Interacting Groups | Type of Interaction | Potential Supramolecular Motif |

| Pyrazole C-I ··· N≡C- (of another molecule) | Halogen Bond | Linear chains, zig-zag chains |

| Pyrazole C-I ··· N (of pyrazole ring) | Halogen Bond | Dimers, sheets |

| Pyrazole C-I ··· O/S/Halogen (of co-former) | Halogen Bond | Co-crystals with varied architectures |

| Pyrazole N-H ··· N≡C- (in derivatives) | Hydrogen Bond | Chains, sheets |

| Pyrazole N-H ··· N (of pyrazole ring) | Hydrogen Bond | Dimers, trimers, tetramers, catemers |

| Aromatic π-system ··· Aromatic π-system | π-π Stacking | Stacked columns, herringbone patterns |

Future Research Directions and Emerging Paradigms for 2 4 Iodo 1h Pyrazol 1 Yl Acetonitrile

Development of Green Chemistry Methodologies for Synthesis and Transformation

The synthesis of functionalized heterocyclic compounds is increasingly scrutinized through the lens of green chemistry. Future research on 2-(4-Iodo-1H-pyrazol-1-yl)acetonitrile will undoubtedly prioritize the development of environmentally benign synthetic and transformational methodologies. Key areas of focus will include the use of alternative energy sources, eco-friendly solvents, and catalytic systems that minimize waste and maximize efficiency.

Microwave-assisted organic synthesis (MAOS) and mechanochemistry (grinding techniques) represent promising avenues. nih.govmdpi.com These methods often lead to significantly reduced reaction times, lower energy consumption, and can sometimes be performed in the absence of conventional solvents. nih.govmdpi.com The exploration of aqueous-based synthetic routes is another critical frontier, replacing volatile organic compounds (VOCs) with water, nature's most benign solvent. thieme-connect.com Research in this area could adapt existing one-pot, multicomponent reactions for pyrazole (B372694) synthesis to aqueous media, potentially employing catalysts like nano-ZnO or CeO2/SiO2 which have shown efficacy in similar transformations. mdpi.com

The principles of green chemistry applicable to the synthesis and transformation of pyrazole derivatives are summarized in the table below.

| Green Chemistry Principle | Application in Synthesis/Transformation of this compound | Potential Benefits |

| Alternative Solvents | Utilization of water, supercritical fluids, or ionic liquids in place of traditional organic solvents. thieme-connect.com | Reduced VOC emissions, lower toxicity, improved safety. |

| Alternative Energy Sources | Application of microwave irradiation or ultrasound to drive reactions. nih.gov | Drastically reduced reaction times, increased yields, lower energy consumption. |

| Catalysis | Development of reusable heterogeneous catalysts (e.g., nano-organocatalysts) for synthesis and cross-coupling reactions. nih.gov | Simplified product purification, catalyst recycling, reduced metal leaching. |

| Atom Economy | Designing synthetic pathways, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product. nih.gov | Minimized waste generation, increased process efficiency. |

| Solvent-Free Reactions | Employing mechanochemical methods like grinding or ball-milling. mdpi.com | Elimination of solvent use, purification, and disposal costs. |

Future efforts will likely focus on integrating these principles to develop a holistic, green synthetic pathway to this compound and its derivatives, significantly reducing the environmental footprint of their production and use.

Exploration of Novel and Unprecedented Reactivity Pathways

The inherent reactivity of the 4-iodopyrazole (B32481) moiety and the acetonitrile (B52724) group offers a fertile ground for discovering novel chemical transformations. While the C-I bond is a well-established handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), future research will delve into more unconventional reactivity.

One promising area is the exploration of copper-catalyzed coupling reactions. For instance, CuI-catalyzed direct C4-alkoxylation of 4-iodopyrazoles with alcohols has been demonstrated, offering a new route to 4-alkoxypyrazole derivatives. nih.govsemanticscholar.org Applying this methodology to this compound could yield a new class of compounds with potentially interesting biological or material properties. Similarly, exploring transition-metal-free coupling reactions would align with green chemistry principles by avoiding potentially toxic and expensive metal catalysts.

The acetonitrile group, while often seen as a simple precursor to amines or carboxylic acids, can also participate in unique cycloaddition and condensation reactions. Research into its participation in [3+2] cycloadditions with in-situ generated nitrile imines or other dipoles could lead to novel fused heterocyclic systems. mdpi.com Furthermore, the development of novel iodination reactions, such as the ICl-induced dehydration/iodination of 5-hydroxy-4,5-dihydro-1H-pyrazoles, provides alternative synthetic entries to 4-iodopyrazoles that could be adapted for this specific molecule. nih.gov

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch synthesis to continuous flow processing is a paradigm shift in modern chemistry, offering enhanced safety, reproducibility, and scalability. nih.gov The synthesis of this compound and its subsequent transformations are prime candidates for integration into flow chemistry and automated platforms.

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for highly exothermic or rapid reactions. rsc.org The multi-step synthesis of pyrazole derivatives, which can be time-consuming in batch mode, can be streamlined into a continuous sequence, minimizing manual handling and intermediate purification steps. nih.govunimi.it For example, the formation of a pyrazole core via a [3+2] cycloaddition could be performed in one reactor module, followed by in-line iodination in a second module, and subsequent functionalization in a third. nih.gov

The coupling of flow chemistry with robotics and artificial intelligence enables the creation of fully automated synthesis platforms. acs.orgrsc.org Such systems can perform high-throughput experimentation to rapidly screen reaction conditions and build libraries of derivatives based on the this compound scaffold for drug discovery or materials science applications. acs.orgrsc.org

| Feature of Flow Chemistry | Advantage for this compound Chemistry |

| Precise Control | Improved control over reaction temperature, pressure, and stoichiometry, leading to higher yields and selectivity. rsc.org |

| Enhanced Safety | Small reactor volumes minimize the risks associated with hazardous reagents or exothermic reactions. nih.gov |

| Scalability | Seamless transition from laboratory-scale synthesis to pilot or production scale by running the system for longer durations. |

| Multi-step Synthesis | Integration of multiple reaction and purification steps into a single continuous process. unimi.it |

| Automation | Enables high-throughput screening and automated library synthesis for accelerated discovery. rsc.org |

Advanced Spectroscopic Probes and Operando Characterization Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced spectroscopic techniques, particularly operando spectroscopy, will provide unprecedented insights into the synthesis and reactivity of this compound.

Operando spectroscopy involves the characterization of materials while they are functioning under realistic reaction conditions, directly correlating structural changes with catalytic activity and selectivity. wikipedia.orghidenanalytical.comchimia.ch Techniques such as operando Raman, IR, and X-ray absorption spectroscopy can be used to monitor the formation of key intermediates, identify the active catalytic species in cross-coupling reactions, and elucidate complex reaction networks in real-time. researchgate.net For instance, monitoring the Knorr pyrazole synthesis using transient flow methods combined with spectroscopy has already revealed unexpectedly complex pathways, including autocatalysis and previously unknown intermediates. rsc.org

Applying these techniques to the synthesis of this compound could help to precisely define optimal conditions, identify catalyst deactivation pathways, and uncover mechanistic details that are invisible to traditional end-point analysis. This knowledge is invaluable for rational process optimization and catalyst design.

Predictive Modeling and Machine Learning Applications in Reaction Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. rjptonline.org For a molecule like this compound, these computational tools offer powerful new approaches for both reaction discovery and optimization.

ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including product yields and selectivity. princeton.eduresearchgate.net This predictive power can guide experimental design, saving significant time and resources by prioritizing reactions with a high probability of success. princeton.edu For instance, ML models have been successfully applied to predict yields in complex C-N cross-coupling reactions, a key step in the synthesis of many pyrazole-containing molecules. digitellinc.com

Beyond prediction, ML can be coupled with automated reaction platforms to actively optimize reaction conditions. nih.gov An algorithm can iteratively propose new experimental conditions based on previous results, rapidly converging on the optimal parameters for a given transformation of this compound. This data-driven approach can uncover non-obvious relationships between variables and identify optimal conditions that might be missed by traditional one-variable-at-a-time optimization. princeton.edu Furthermore, generative models can design novel pyrazole derivatives with desired properties, accelerating the discovery of new drug candidates or functional materials. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.